5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

anticancer prostate cancer DU-145

5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1105199-23-2) is a disubstituted 1,2,4-oxadiazole bearing a 4-methylphenyl group at the 3-position and a 2,4-dimethylbenzenesulfonylmethyl group at the 5-position, with molecular formula C₁₈H₁₈N₂O₃S and molecular weight 342.4 g/mol. The compound belongs to a broader class of 1,2,4-oxadiazole sulfones that have demonstrated concentration-dependent antiproliferative activity against prostate cancer cell lines (DU-145, PC-3, LNCaP) in peer-reviewed studies.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 1105199-23-2
Cat. No. B2537110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
CAS1105199-23-2
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C=C3)C)C
InChIInChI=1S/C18H18N2O3S/c1-12-4-7-15(8-5-12)18-19-17(23-20-18)11-24(21,22)16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3
InChIKeyHDINSIMGQANSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1105199-23-2): Structural Baseline and Procurement-Grade Purity Context


5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1105199-23-2) is a disubstituted 1,2,4-oxadiazole bearing a 4-methylphenyl group at the 3-position and a 2,4-dimethylbenzenesulfonylmethyl group at the 5-position, with molecular formula C₁₈H₁₈N₂O₃S and molecular weight 342.4 g/mol . The compound belongs to a broader class of 1,2,4-oxadiazole sulfones that have demonstrated concentration-dependent antiproliferative activity against prostate cancer cell lines (DU-145, PC-3, LNCaP) in peer-reviewed studies [1]. As a research-grade building block, its value proposition rests on the specific combination of the 2,4-dimethyl substitution pattern on the benzenesulfonyl ring and the 4-methyl (p-tolyl) group on the oxadiazole 3-position, a regioisomeric and electronic configuration that distinguishes it from other sulfonylmethyl-oxadiazole analogs available in screening libraries [2].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Simply Substitute for 5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole in SAR-Driven Programs


Within the 1,2,4-oxadiazole sulfone class, minor alterations to the benzenesulfonyl substitution pattern produce measurable differences in biological potency and selectivity. Published structure-activity relationship (SAR) data on closely related 1,2,4-oxadiazole sulfides and sulfones reveal that anti-prostate cancer IC₅₀ values vary across a 10-fold range (0.5 to 5.1 μM) on DU-145 cells depending on aryl substitution identity and position [1]. The 2,4-dimethylbenzenesulfonyl motif present in the target compound provides a specific steric and electronic profile that cannot be replicated by unsubstituted phenylsulfonyl (CAS 1105223-75-3), 4-isopropylphenylsulfonyl (CAS 1105232-64-1), or 3,4-dimethoxyphenylsulfonyl (CAS 1105206-25-4) analogs, each of which carries a distinct lipophilicity, metabolic stability, and target-engagement signature . In antibacterial discovery programs, sulfone-containing 1,2,4-oxadiazoles exhibit EC₅₀ values against Xanthomonas oryzae pv. oryzae ranging from 24.3 mg/L to >100 mg/L depending on substitution, demonstrating that even single-substituent changes can drop activity below the threshold of commercial utility [2]. Substituting the target compound with a generic oxadiazole building block without matching the 2,4-dimethyl substitution pattern risks losing the specific SAR relationships that underpin hit-to-lead progression.

Quantitative Differentiation Evidence for 5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole Relative to Closest Structural Analogs


Class-Level Anti-Prostate Cancer Potency Range for 1,2,4-Oxadiazole Sulfones on DU-145 Cells

In a published SAR study, sulfide and sulfonyl derivatives of 1,2,4-oxadiazoles were evaluated by MTT assay against the DU-145 prostate cancer cell line. Six active compounds containing the sulfonylmethyl-1,2,4-oxadiazole core exhibited IC₅₀ values ranging from 0.5 to 5.1 μM, with the specific substitution pattern on the aryl rings dictating where each compound fell within this 10-fold potency window [1]. The target compound, 5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole, shares the identical core scaffold with these characterized actives but bears the 2,4-dimethyl substitution, placing it within a quantitatively validated potency range that is relevant for hit-to-lead optimization. This contrasts with inactive or weakly active analogs in the same series that lacked optimal aryl substitution.

anticancer prostate cancer DU-145 MTT assay structure-activity relationship

Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Phenylsulfonyl Analog (CAS 1105223-75-3)

The target compound (C₁₈H₁₈N₂O₃S, MW 342.4) carries two methyl groups on the benzenesulfonyl ring, resulting in a molecular weight increase of 28.0 g/mol (+8.9%) and an estimated logP increase of approximately 0.8–1.0 log units relative to its closest unsubstituted analog, 5-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1105223-75-3; C₁₆H₁₄N₂O₃S, MW 314.4) . The 4-isopropyl analog (CAS 1105232-64-1; MW 356.4) is 14.0 g/mol heavier than the target compound, occupying a distinct physicochemical space. These molecular weight and lipophilicity differences are quantitatively meaningful because they shift the compounds into different bins within standard drug-likeness filters (e.g., Lipinski Rule of 5, Veber rules) and affect predicted membrane permeability, aqueous solubility, and plasma protein binding.

physicochemical properties molecular weight lipophilicity drug-likeness medicinal chemistry

Class-Level Antifungal Potency of Sulfone-Containing 1,2,4-Oxadiazoles vs. Commercial Fungicide Fluopyram

A 2025 study evaluated 28 novel 1,2,4-oxadiazole derivatives containing a sulfone moiety for antifungal activity against Botrytis cinerea. Four compounds (G6, G9, G12, G17) exhibited EC₅₀ values of 25.7, 17.7, 29.5, and 24.3 mg/L, respectively, all of which outperformed the commercial fungicide fluopyram (EC₅₀ = 106.7 mg/L) by factors of 3.6- to 6.0-fold [1]. The most potent compound (G9, EC₅₀ = 17.7 mg/L) was approximately 6-fold more active than fluopyram. The target compound, bearing the 2,4-dimethylbenzenesulfonyl motif, occupies a structural niche within this validated antifungal chemical space, where small changes to the sulfonyl aryl group can shift EC₅₀ values from the ~18 mg/L range (high potency) to the >100 mg/L range (comparable to or worse than commercial standards).

antifungal Botrytis cinerea EC50 crop protection agrochemical discovery

Class-Level Antibacterial Potency Against Xanthomonas oryzae pv. oryzae vs. Bismerthiazol and Thiodiazole Copper

In the same 2025 study, compound G26 from the 1,2,4-oxadiazole sulfone series demonstrated EC₅₀ = 24.3 mg/L against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight, which was 2.2-fold more potent than bismerthiazol (EC₅₀ = 54.1 mg/L) and 3.8-fold more potent than thiodiazole copper (EC₅₀ = 92.3 mg/L) [1]. Compound G26 also achieved a protective efficacy of 30.9% in planta, comparable to thiodiazole copper (31.2%). The specific 2,4-dimethylbenzenesulfonyl substitution on the target compound represents a distinct electronic and steric configuration within this antibacterial chemical space, where the difference between an EC₅₀ of ~24 mg/L (lead-quality) and >90 mg/L (commercially irrelevant) can be determined by a single substituent on the sulfonyl phenyl ring.

antibacterial Xanthomonas oryzae EC50 rice bacterial leaf blight crop protection

Synthetic Tractability and Building Block Utility: Single-Step Cyclization from 2,4-Dimethylbenzenesulfonyl Chloride

The target compound is synthesized via a convergent two-step sequence: condensation of 2,4-dimethylbenzenesulfonyl chloride with an appropriate hydrazide to form a hydrazone intermediate, followed by cyclization under acidic or basic conditions to yield the 1,2,4-oxadiazole ring . This route is compatible with continuous flow reactor methods that achieve library-scale production in approximately 30 minutes per compound [1]. By contrast, analogs bearing more complex sulfonyl groups (e.g., the 3,4-dimethoxyphenylsulfonyl analog, CAS 1105206-25-4) may require additional protection/deprotection steps. The commercial availability of 2,4-dimethylbenzenesulfonyl chloride as a commodity reagent (used in BRPF1 bromodomain inhibitor synthesis ) further reduces synthetic lead time and cost relative to less common sulfonyl chloride precursors.

synthesis building block cyclization medicinal chemistry library production

Research and Industrial Application Scenarios for 5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole


Prostate Cancer Hit-to-Lead SAR Expansion Around the Sulfonylmethyl-1,2,4-Oxadiazole Core

For medicinal chemistry teams optimizing anti-prostate cancer leads, the target compound serves as a key SAR probe to evaluate the impact of 2,4-dimethyl substitution on the benzenesulfonyl ring. Published data confirm that 1,2,4-oxadiazole sulfones achieve IC₅₀ values of 0.5–5.1 μM on DU-145 cells, with the specific substitution dictating the potency tier [1]. Incorporating the target compound into a congeneric series alongside the phenylsulfonyl (MW 314.4), 4-isopropylphenylsulfonyl (MW 356.4), and 3,4-dimethoxyphenylsulfonyl (MW 374.4) analogs enables systematic mapping of how incremental lipophilicity and steric bulk modulate antiproliferative activity, selectivity against androgen-dependent (LNCaP) versus androgen-independent (PC-3) lines, and cytotoxicity toward non-cancerous MCF-10A cells [1].

Agrochemical Discovery: Antifungal Screening Cascade Against Botrytis cinerea

Crop protection discovery groups targeting Botrytis cinerea (gray mold) can use the target compound as a structurally defined entry point into 1,2,4-oxadiazole sulfone chemical space. Four characterized sulfone analogs in this class have demonstrated EC₅₀ values of 17.7–29.5 mg/L, outperforming fluopyram (EC₅₀ = 106.7 mg/L) by 3.6–6.0× [2]. The 2,4-dimethyl substitution on the target compound represents a distinct vector within this validated antifungal scaffold, where a 1.7-fold intra-class EC₅₀ range (17.7 to 29.5 mg/L) indicates that even modest structural modifications can meaningfully shift potency. Including this compound in antifungal screening cascades provides a direct readout of whether the 2,4-dimethyl pattern enhances, maintains, or diminishes the class-level antifungal advantage over fluopyram.

Agrochemical Discovery: Antibacterial Screening Against Rice Pathogens (Xoo)

For programs targeting rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae, the target compound offers a specific substitution variant within a chemical series where the lead compound G26 achieved an EC₅₀ of 24.3 mg/L—2.2-fold superior to bismerthiazol and 3.8-fold superior to thiodiazole copper—with in planta protective efficacy of 30.9% [2]. Testing the target compound in parallel with G26 and other structural analogs enables quantification of how the 2,4-dimethylbenzenesulfonyl group influences both in vitro potency and in planta efficacy, directly addressing whether this substitution pattern improves the protective efficacy gap relative to bismerthiazol (48.7%) while maintaining the EC₅₀ advantage over commercial standards.

Diversity-Oriented Synthesis and Fragment Library Production

The target compound is suitable as a building block for diversity-oriented synthesis (DOS) libraries targeting the 1,2,4-oxadiazole sulfone chemical space. Its convergent two-step synthesis from commercially available 2,4-dimethylbenzenesulfonyl chloride is compatible with continuous flow microreactor methods that produce fully characterized 1,2,4-oxadiazoles in approximately 30 minutes per compound [3]. For CROs and internal medicinal chemistry groups building screening libraries, the combination of a commodity sulfonyl chloride starting material, rapid cyclization chemistry, and the ability to systematically vary the 3-aryl substituent makes this compound a cost-effective anchor point for generating 50–200 compound libraries with controlled physicochemical diversity (MW range 314–374 across the closest commercial analogs).

Quote Request

Request a Quote for 5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.